1-Acetyl-1-cyclopentene
Overview
Description
1-Acetyl-1-cyclopentene is a cyclic alkene. Its lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo[5.3.0.01,4]decenone derivatives. Asymmetric oxidative Heck reaction of this compound in the presence of a Pd-ligand has been reported.
Scientific Research Applications
Photochemical and Thermal Isomerizations
1-Acetyl-1-cyclopentene has been studied in the context of photochemical and thermal isomerizations. For example, Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, which are closely related to this compound. These compounds exhibit interesting behavior under irradiation, such as carbon monoxide elimination and allyl-aroyl radical pair formation, depending on the nature of the acyl group. Additionally, these compounds undergo allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement under certain conditions (Schaffner, 1976).
Thermodynamic Analysis in Chemical Synthesis
In the chemical industry, derivatives of cyclopentene, which include this compound, have been explored for their potential applications. Yao et al. (2015) performed a thermodynamic analysis of the synthesis process of cyclopentanol from cyclopentene. This kind of analysis is crucial for understanding the efficiency and feasibility of such synthetic processes in industrial applications (Yao et al., 2015).
Photoaddition Reactions
The behavior of cyclopentene derivatives in photoaddition reactions has also been a subject of interest. Toshima et al. (1978) studied the photoaddition reaction of N-acetyldiphenylmethyleneamine with cyclic and acyclic olefins, including cyclopentene. Such studies are important for understanding the reactivity of these compounds under various conditions and can lead to the development of new synthetic methods (Toshima et al., 1978).
Study of Cyclopentene Derivatives
The study of cyclopentene derivatives like this compound extends to various fields in chemistry. Zhao et al. (2014) synthesized and studied 1-(2,5-Dimethylthien-3-yl)-2-(4-acetyl-2,5-dimethylthien-3-yl) cyclopentene, demonstrating its photochromic properties. Such compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Zhao et al., 2014).
Mechanism of Action
Target of Action
1-Acetyl-1-cyclopentene is a cyclic alkene
Mode of Action
The compound’s lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo [5.3.0.01,4]decenone derivatives . Additionally, an asymmetric oxidative Heck reaction of this compound in the presence of a Pd-ligand has been reported . These reactions suggest that this compound can participate in complex organic transformations, potentially influencing biochemical processes.
Biochemical Pathways
The compound’s ability to undergo brook rearrangement and oxidative heck reaction suggests that it may influence various biochemical pathways, particularly those involving cyclic alkenes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various chemical reactions, such as Brook rearrangement-mediated annulation and asymmetric oxidative Heck reaction
Molecular Mechanism
It is known to undergo Brook rearrangement-mediated annulation and asymmetric oxidative Heck reaction
Properties
IUPAC Name |
1-(cyclopenten-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPSLWTEUJUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167069 | |
Record name | 1-Acetylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16112-10-0 | |
Record name | 1-Acetylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16112-10-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-acetyl-1-cyclopentene participate in the synthesis of tricyclo[5.3.0.01,4]decenone derivatives?
A1: In the study by [], this compound acts as a nucleophilic reagent. It first reacts with lithium diisopropylamide (LDA) to form its lithium enolate. This enolate then undergoes a [3+4] annulation reaction with 3-alkyl-3-haloacryloylsilanes. The reaction proceeds through a Brook rearrangement, ultimately leading to the formation of tricyclo[5.3.0.01,4]decenone derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.